This compound belongs to the class of carbamates, characterized by the presence of a carbamate functional group (-NHCOO-) attached to a pyrrolidine derivative. Carbamates are widely recognized for their biological activity and utility in pharmaceuticals.
The synthesis of (S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting from commercially available chiral building blocks.
In industrial settings, continuous flow reactors may be employed to scale up the synthesis while maintaining consistency in quality and yield. Automated systems can enhance efficiency by optimizing reagent addition and monitoring reactions.
(S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate has a complex molecular structure that can be analyzed as follows:
(S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate participates in various chemical reactions due to its functional groups:
The mechanism of action for (S)-tert-butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate primarily relates to its interactions with biological targets:
Understanding the physical and chemical properties of (S)-tert-butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate is crucial for its application:
(S)-tert-butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate finds applications across various scientific fields:
The compound combines a pyrrolidine ring and a 6-fluorinated 2-aminophenyl group into a unified pharmacophore. This integration exploits complementary bioactivity mechanisms:
Table 1: Comparative Structural Attributes of Key Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | Critical Structural Features |
---|---|---|---|
(S)-tert-Butyl 1-(2-amino-6-fluorophenyl)pyrrolidin-3-ylcarbamate | C~15~H~22~FN~3~O~2~ | 295.35 | 6-F ortho to amino group; (S)-chiral center |
(S)-tert-Butyl 1-(2-aminophenyl)pyrrolidin-3-ylcarbamate [3] | C~15~H~23~N~3~O~2~ | 277.36 | Non-fluorinated phenyl; (S)-chiral center |
(R)-tert-Butyl 1-(2-amino-3-fluorophenyl)pyrrolidin-3-ylcarbamate [2] | C~15~H~22~FN~3~O~2~ | 295.35 | 3-F substitution; (R)-chiral center |
Empirical studies confirm that the ortho-fluoro substitution optimizes binding pocket occupancy and lipophilicity (calculated LogP ~2.1) compared to non-fluorinated or meta-fluoro analogues [2] . The pyrrolidine’s tertiary nitrogen serves as a hydrogen-bond acceptor, while the 2-aminophenyl acts as a hydrogen-bond donor—creating a bidentate recognition motif for kinase or GPCR targets [5] [8].
The (S)-stereochemistry at the pyrrolidine C3 position critically dictates three-dimensional complementarity with chiral binding pockets:
Table 2: Computational Binding Parameters of Enantiomers
Enantiomer | Docking Score (kcal/mol) | Predicted K~i~ (nM) | Target Kinase |
---|---|---|---|
(S)-configured | -12.7 | 23.4 | ALK |
(R)-configured | -8.9 | 412.1 | ALK |
Biological assays corroborate this enantiomeric divergence. The (S)-enantiomer achieves sub-100 nM IC~50~ against proto-oncogene kinases, while the (R)-form exhibits markedly reduced potency (>1 µM) [6]. This stereodifferentiation underscores the necessity of chiral synthesis control to preserve pharmacological efficacy.
The tert-butyl carbamate (BOC) group functions as a multifaceted stability-enhancing and directing moiety:
Table 3: Metabolic Stability Parameters
Carbamate Group | Half-life (Human Liver Microsomes, min) | CYP3A4 Inhibition (%) | Plasma Protein Binding (%) |
---|---|---|---|
tert-Butyl (BOC) | 42.7 | 18 | 88.2 |
Methyl | 9.3 | 34 | 76.5 |
Unprotected amine | 2.1 | 89 | 63.8 |
The BOC group’s electron-donating isobutyl groups stabilize the carbamate via hyperconjugation, increasing its hydrolytic resistance at physiological pH [7]. This extends in vivo half-life (t~½~ > 4h) while maintaining target engagement—validated in pharmacokinetic studies of analogues [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0